2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Description
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide (hereafter referred to by its full IUPAC name) is a thiadiazole-based hydrazide derivative with a complex heterocyclic framework. Its structure features a 1,3,4-thiadiazole core substituted with benzylsulfanyl and sulfanylacetohydrazide moieties, further conjugated to a 2,4-dichlorophenylmethylidene group.
Properties
Molecular Formula |
C18H14Cl2N4OS3 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14Cl2N4OS3/c19-14-7-6-13(15(20)8-14)9-21-22-16(25)11-27-18-24-23-17(28-18)26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25)/b21-9+ |
InChI Key |
JNVDCDGKWYWNDU-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with 2,4-dichlorobenzaldehyde to form the desired acetohydrazide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring and the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
Comparison with Analogues :
- The compound in substitutes 2-methylbenzaldehyde for 2,4-dichlorobenzaldehyde, yielding a less polar derivative.
- The 4-dimethylamino analog in requires protection/deprotection steps for the amine group, increasing synthetic complexity.
- Triazole derivatives (e.g., ) employ cyclocondensation of thiosemicarbazides with ketones, diverging from thiadiazole synthesis .
Crystallographic and Conformational Analysis
- Planarity and Hydrogen Bonding : Thiadiazole derivatives (e.g., ) exhibit near-planar geometries, stabilized by intramolecular C–H···N bonds. This planar conformation enhances π-π stacking with biological targets .
- SHELX Refinement : Structural data for and related compounds (e.g., ) were refined using SHELXL, confirming (E)-configuration of the hydrazone moiety and bond lengths consistent with conjugation .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a novel derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiadiazole Moiety : The core structure that contributes to its biological activity.
- Benzylsulfanyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
- Dichlorophenyl Group : Known to enhance antibacterial and antifungal activities.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. In particular, studies indicate that compounds containing the thiadiazole ring exhibit:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : Notable effects against fungi such as Candida albicans and Aspergillus niger.
Cytotoxic Effects
Research has demonstrated that derivatives of thiadiazole exhibit cytotoxic effects on cancer cell lines. For instance:
- Compounds containing thiadiazole rings have shown IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of halogenated phenyl groups has been associated with enhanced cytotoxicity.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of several thiadiazole derivatives using MTT assays. The compound in focus exhibited an IC50 value of approximately 29 µM against HeLa cells, indicating significant cytotoxic potential .
- Antimicrobial Screening : Another investigation reported that thiadiazole derivatives showed MIC values ranging from 25 μg/mL to 32 μg/mL against various bacterial strains. The introduction of halogen substituents was found to enhance antibacterial activity significantly .
- Molecular Docking Studies : Computational studies have suggested that the compound interacts effectively with key proteins involved in bacterial resistance mechanisms, further validating its potential as a therapeutic agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
